molecular formula C16H11N5 B5741125 5,7-diphenyltetrazolo[1,5-a]pyrimidine

5,7-diphenyltetrazolo[1,5-a]pyrimidine

Cat. No.: B5741125
M. Wt: 273.29 g/mol
InChI Key: JXCKCBFJUUHPPW-UHFFFAOYSA-N
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Description

5,7-Diphenyltetrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold are extensively investigated for their potent activity as protein kinase inhibitors, which are key targets in targeted cancer therapy . These small-molecule inhibitors play a critical role in cellular signalling pathways that are frequently disrupted in cancers . Researchers are particularly interested in these scaffolds for developing potential inhibitors against a variety of kinases, such as CK2, EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, recent research on analogous structures has demonstrated promising dual-inhibition properties, such as simultaneous targeting of CDK2 and tubulin polymerization, leading to pronounced antiproliferative effects and the induction of apoptosis in cancer cell lines . The synthetic strategies for such core structures continue to advance, incorporating methods like cyclization, condensation, and palladium-catalyzed cross-coupling to enhance biological activity and structural diversity . This product is intended for research purposes only, specifically for in vitro biological screening and hit-to-lead optimization studies in drug discovery. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-diphenyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKCBFJUUHPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyltetrazolo[1,5-a]pyrimidine typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide . The reaction conditions are generally mild, and the yields are good to excellent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Complex hydrides such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
5,7-Diphenyltetrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anticancer agents. Research indicates that compounds within this class can act as selective inhibitors of various cancer-related enzymes. For instance, certain derivatives demonstrate potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. A notable compound identified as BS-194 has been highlighted for its selective inhibition of CDK, showcasing the therapeutic potential of this scaffold in oncology .

Trk Inhibition
The compound also exhibits activity as a Trk (tropomyosin receptor kinase) inhibitor. Trk inhibitors are essential in treating solid tumors by blocking the signaling pathways that promote cancer cell survival and proliferation. Specific derivatives have demonstrated IC50 values in the nanomolar range against TrkA, indicating their potential as effective anticancer therapeutics. The strategic modification of substituents on the pyrazolo[1,5-a]pyrimidine core can enhance their potency and selectivity .

Anxiolytic and Hypnotic Effects
Several derivatives of pyrazolo[1,5-a]pyrimidine are known for their anxiolytic and hypnotic properties. Compounds such as zaleplon and lorediplon are clinically used to treat insomnia and anxiety disorders. These compounds interact with GABA receptors, enhancing inhibitory neurotransmission and promoting sleep .

Material Science Applications

Optical Properties
The unique structural characteristics of this compound derivatives make them valuable in material science. Their ability to exhibit significant photophysical properties allows them to be utilized in optical applications such as sensors and light-emitting devices. The functionalization of these compounds can lead to materials with tailored optical attributes suitable for various technological applications .

Electrochemical Applications
Recent studies have explored the electrochemical synthesis of pyrazolo[1,5-a]pyrimidines, highlighting their utility in organic synthesis under environmentally friendly conditions. This method enables regioselective transformations that are crucial for developing new materials with specific functionalities. For example, electrochemical selenylation processes have been optimized for these compounds, yielding products with high selectivity and efficiency .

Synthetic Versatility

The synthesis of this compound involves various methodologies that enhance its structural diversity. Recent advancements include:

  • Electrochemical Methods: These methods allow for mild reaction conditions and high yields while minimizing waste.
  • Functionalization Strategies: Post-synthetic modifications enable the introduction of diverse substituents that can significantly alter the biological activity and physical properties of the compounds.

This versatility not only facilitates the exploration of new therapeutic avenues but also broadens the scope for developing advanced materials with specific applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5,7-diphenyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial and viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5,7-Disubstituted Heterocycles

Compound Name Core Structure Substituents (5,7) Key Properties/Activities Synthesis Method References
5,7-Diphenyltetrazolo[1,5-a]pyrimidine Tetrazolo[1,5-a]pyrimidine Phenyl, Phenyl Potential antiviral activity (inferred); electron-deficient core MCRs with aldehydes and diketones
5,7-Diphenyltriazolo[1,5-a]pyrimidine (dptp) Triazolo[1,5-a]pyrimidine Phenyl, Phenyl Forms stable Sn(IV) complexes; antimicrobial activity SNH methodology with Grignard reagents
5,7-Dimethylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Methyl, Methyl Antibacterial (MIC: 4–16 µg/mL); immunomodulatory Condensation of aminopyrazoles with diketones
5,7-Dihydroxypyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Hydroxy, Hydroxy Moderate antifungal activity (MFC: 32–64 µg/mL) Reaction with diethyl malonate
5,7-Diphenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Phenyl, Phenyl Halogenation at C-3 (e.g., iodination for drug derivatization) KOH-mediated tandem reaction

Key Comparative Insights:

Core Heterocycle Effects: Tetrazolo vs. For example, 5,7-diphenyltetrazolo derivatives may exhibit stronger hydrogen-bonding interactions compared to triazolo analogs, as seen in Sn(IV) complexes of dptp . Pyrazolo vs. Tetrazolo: Pyrazolo[1,5-a]pyrimidines are more widely studied for biological activities, such as HIV-1 inhibition (e.g., 5,7-disubstituted derivatives with EC₅₀ values < 1 μM) . Tetrazolo analogs may offer improved metabolic stability due to the tetrazole’s resistance to oxidation.

Substituent Effects: Phenyl vs. Hydroxy vs. Phenyl: Hydroxy substituents (e.g., 5,7-dihydroxypyrazolo[1,5-a]pyrimidine) reduce lipophilicity but introduce hydrogen-bonding sites, improving solubility and target engagement in antifungal applications .

Synthetic Flexibility :

  • Tetrazolo derivatives are synthesized via MCRs, enabling rapid diversification , whereas triazolo analogs require stepwise functionalization using Grignard reagents . Pyrazolo derivatives are often synthesized via condensations or tandem reactions, offering moderate to high yields (61–94%) .

Biological Activity Trends: Antimicrobial Activity: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine exhibits broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus), while hydroxy-substituted analogs show weaker effects . Antiviral Potential: Pyrazolo[1,5-a]pyrimidines with diaryl substituents are potent HIV-1 NNRTIs (EC₅₀: 0.02–0.05 μM) , suggesting that tetrazolo analogs with similar substituents warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5,7-diphenyltetrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Three-component reactions : Reacting 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent-free conditions at 150–160°C yields 5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. Side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine may form, requiring purification .

  • Condensation reactions : Use of hydrazine derivatives, β-enaminoketones, or amidines with triazolopyrimidine precursors. For example, 3(5)-aminopyrazoles condensed with acetylacetone in acetic acid yield pyrazolo[1,5-a]pyrimidines .

  • One-pot synthesis : Efficient protocols using catalysts (e.g., DTBP) for annulation reactions to construct 5,6-unsubstituted derivatives .

    • Key Considerations : Monitor reaction intermediates via TLC/HPLC and optimize temperature to minimize side products.

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

  • Methodology :

  • NMR : Assign peaks for aromatic protons (e.g., phenyl groups at δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry. For example, [Zn(dmtp)₂Br₂] complexes show distorted tetrahedral geometries .

  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Q. What safety protocols are critical when handling tetrazolo[1,5-a]pyrimidine derivatives?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Work in fume hoods for reactions releasing toxic gases (e.g., HCl).
  • Dispose of waste via certified biohazard facilities, especially for halogenated derivatives (e.g., 5,7-dichloro analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges in substituted tetrazolo[1,5-a]pyrimidine synthesis be addressed?

  • Strategies :

  • Catalyst optimization : Use additives like KOH or transition metals (e.g., Pd) to direct substituent placement. For example, KOH-mediated tandem reactions improve 5,7-diaryl product yields .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at specific positions .

  • NMR-guided analysis : Confirm regiochemistry via NOESY or HSQC to distinguish between C-5 and C-7 substitution patterns .

    • Case Study : In 5,7-diarylpyrazolo[1,5-a]pyrimidines, regioselectivity is confirmed by comparing experimental ¹H NMR shifts with computed chemical shifts .

Q. What analytical approaches resolve contradictions in reaction outcomes (e.g., unexpected side products)?

  • Methodology :

  • LC-MS/MS : Identify side products (e.g., dimethyltetrazolo[1,5-a]pyrimidine in three-component reactions) and trace their formation pathways .
  • Isolation and characterization : Purify side products via column chromatography and analyze via X-ray crystallography .
  • Kinetic studies : Vary reaction time/temperature to map intermediate formation (e.g., enamine intermediates in annulation reactions) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive tetrazolo[1,5-a]pyrimidines?

  • Approach :

  • Substituent variation : Introduce electron-withdrawing groups (Cl, CF₃) at C-5/C-7 to enhance enzyme inhibition (e.g., cytochrome P450 targeting) .
  • Metal complexation : Synthesize Rh(II) or Zn(II) complexes to study enhanced bioactivity. For example, [Rh₂(μ-OOCCH₃)₄(dmtp)₂] shows potential antitumor activity .
  • In vitro assays : Use enzyme inhibition (e.g., HIV-1 NNRTIs) or cytotoxicity screens (e.g., MTT assays) to correlate substituents with activity .

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